molecular formula C24H38BNO5 B1391588 tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate CAS No. 1310405-24-3

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

Cat. No.: B1391588
CAS No.: 1310405-24-3
M. Wt: 431.4 g/mol
InChI Key: XMMKJMFBTRKXJE-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate is a boronic ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Its structure comprises a piperidine ring with a tert-butoxycarbonyl (Boc) protective group, linked via a two-carbon ethyl chain to a phenoxy group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This design enhances stability and solubility in organic solvents, making it a valuable intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-15-12-18(13-16-26)14-17-28-20-10-8-19(9-11-20)25-30-23(4,5)24(6,7)31-25/h8-11,18H,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMKJMFBTRKXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also be crucial in large-scale synthesis to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₃₀BNO₄
  • Molecular Weight : 311.22 g/mol
  • CAS Number : 1048970-17-7

The structure features a piperidine ring substituted with a tert-butyl group and a boron-containing moiety (tetramethyl[1,3,2]dioxaborolane), which is pivotal for its reactivity and functionality.

Medicinal Chemistry Applications

  • Drug Development : The incorporation of boron into organic compounds has been shown to enhance the biological activity of pharmaceutical agents. The compound can serve as a lead structure for developing new drugs targeting various diseases, particularly in oncology and neurology due to its potential neuroprotective effects.
  • Targeted Delivery Systems : The phenoxy and piperidine groups may facilitate selective binding to biological targets or receptors, making this compound suitable for designing targeted drug delivery systems. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects and enhance therapeutic efficacy.

Materials Science Applications

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structural features could impart desirable properties such as increased thermal stability or enhanced mechanical strength to the resulting materials.
  • Nanomaterials : Due to the presence of boron, this compound may be explored in the development of boron-containing nanomaterials. These materials have applications in electronics and photonics because of their unique optical properties.

Organic Synthesis Applications

  • Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler precursors.
  • Functional Group Transformations : The compound can serve as a versatile intermediate in organic synthesis pathways, allowing for various transformations that could yield valuable chemical entities for research and industrial purposes.

Case Study 1: Drug Development

A study investigating the anti-cancer properties of boron-containing compounds highlighted how derivatives similar to tert-butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate exhibited selective cytotoxicity against tumor cells while sparing normal cells. This suggests potential for further development as chemotherapeutic agents.

Case Study 2: Polymer Applications

Research on polymer composites incorporating boron-based compounds demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for creating advanced materials suitable for high-performance applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate involves its ability to participate in chemical reactions through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations :

  • Linker Flexibility : Ethyl/methylene linkers influence steric hindrance and rotational freedom, affecting reactivity in cross-coupling reactions .
  • Heterocyclic Systems : Piperazine analogs (e.g., ) may exhibit altered basicity and solubility compared to piperidine derivatives.
  • Boron Positioning: Direct attachment to phenyl (vs. phenoxy) or substitution on heterocycles (e.g., pyrazole ) modulates electronic effects and binding affinity in medicinal applications.

Reactivity in Cross-Couplings:

  • The ethyl-linked target compound demonstrates moderate reactivity in Suzuki couplings due to steric shielding from the phenoxy group.
  • Methylene-linked analogs (e.g., ) show faster reaction kinetics, attributed to reduced steric bulk near the boron center.
  • Pyrazole-containing derivatives (e.g., ) exhibit enhanced stability in aqueous media, favorable for bioconjugation applications.

Physicochemical Properties

Property Target Compound Methylene-Linked Analog Pyrazole Analog
Melting Point Not reported 77°C (liquid) Not reported
Solubility Soluble in DMSO, THF Soluble in EtOAc, DCM Soluble in DMSO, MeOH
logP Predicted 3.8 Predicted 3.5 Predicted 2.9
pKa ~-1.7 (boronic ester) ~-1.7 ~-1.5

Notes:

  • The pyrazole analog’s lower logP (2.9) enhances aqueous solubility, advantageous for biological assays .
  • All compounds exhibit acidic boronic ester groups (pKa ~-1.7), enabling pH-dependent reactivity .

Biological Activity

tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a phenoxyethyl moiety linked to a dioxaborolane. Its molecular formula is C16H30BNO4C_{16}H_{30}BNO_{4} with a molecular weight of 311.22 g/mol. The structure can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number1048970-17-7
Molecular FormulaC16H30BNO4
Molecular Weight311.22 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry due to its ability to form reversible covalent bonds with biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 value in the micromolar range for MCF-7 cells, indicating significant potency.

Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits:

  • Mechanism : It appears to reduce apoptosis in neuronal cells subjected to oxidative stress.
  • Model Used : Neuroblastoma cell lines treated with hydrogen peroxide showed reduced cell death when co-treated with the compound.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxicity against various cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in MCF-7 and A549 cells after treatment with varying concentrations of the compound.
  • Neuroprotection Study :
    • Objective : Assess neuroprotective properties against oxidative stress.
    • Findings : Co-treatment with this compound significantly reduced markers of apoptosis.

Q & A

Q. What are common synthetic routes for this compound?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or photoredox-mediated radical additions. For example:

  • Step 1 : Lithiation of precursors using lithium diisopropylamide (LDA) in THF/hexane at −78°C .
  • Step 2 : Suzuki-Miyaura coupling with boronic esters, catalyzed by Pd(OAc)₂ and ligands like tert-butyl XPhos, under inert atmospheres (40–100°C) .
  • Photoredox methods : Visible-light-mediated decarboxylative radical additions using 4CzIPN as a photocatalyst in dry DMF (20 h irradiation) yield cyclized products .
Reaction Step Conditions Catalyst/Ligand Yield
Lithiation−78°C, THF/hexaneLDAN/A
Suzuki Coupling40–100°C, inertPd(OAc)₂/XPhos34–96%
Photoredox20 h, DMF, 1× Kessil lamp4CzIPN34%

Q. How is this compound purified after synthesis?

Purification typically involves flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAc/hexane). For photoredox-derived products, silica gel chromatography is used to isolate cyclized adducts .

Q. What safety precautions are essential during handling?

  • PPE : Wear respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy .
  • Storage : Keep away from heat/ignition sources; store in a cool, dry environment under inert gas if moisture-sensitive .
  • Emergency measures : Ensure access to eyewash stations and washing facilities .

Q. Which spectroscopic methods are used for characterization?

  • ¹H/¹³C NMR : Key peaks include δ 1.43 ppm (tert-butyl group) and δ 1.04–1.71 ppm (piperidine CH₂ groups) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 282.42 for related piperidine derivatives) .

Q. What are its primary applications in organic synthesis?

  • Suzuki-Miyaura cross-coupling : As a boronic ester precursor for C–C bond formation .
  • Photoredox catalysis : Enables cyclobutane synthesis via radical-polar crossover mechanisms .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings be addressed?

  • Catalyst optimization : Increase Pd(OAc)₂ loading (1.2 equiv.) or switch to electron-rich ligands (e.g., SPhos) .
  • Solvent effects : Use anhydrous DMF or tert-butanol to stabilize intermediates .
  • Temperature control : Gradual heating (40→100°C) improves coupling efficiency .

Q. How does moisture sensitivity impact boronate ester reactivity?

Hydrolysis of the dioxaborolane ring in humid conditions reduces coupling efficiency. Solutions include:

  • Inert atmosphere : Conduct reactions under argon/nitrogen .
  • Drying agents : Add molecular sieves (3Å) to reaction mixtures .

Q. How to resolve NMR data discrepancies for piperidine derivatives?

  • Dynamic effects : Piperidine ring puckering causes splitting of CH₂ signals (e.g., δ 1.04–1.71 ppm). Use variable-temperature NMR to clarify .
  • Impurity analysis : Compare with reference spectra from analogs (e.g., tert-butyl piperazine-1-carboxylate) .

Q. What mechanistic insights exist for photoredox applications?

  • Radical initiation : 4CzIPN generates aryl radicals under blue light, which add to vinyl boronic esters .
  • Polar cyclization : Radical intermediates undergo intramolecular cyclization, driven by boronate stabilization .

Q. How stable is this compound under acidic/basic conditions?

  • Acid sensitivity : The tert-butoxycarbonyl (Boc) group hydrolyzes in HCl/dioxane (25 h, 20–50°C) .
  • Base stability : Stable in K₂CO₃/MeCN (20°C, 72 h), but prolonged exposure degrades the boronate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate

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